molecular formula C11H11NO B173923 1-(1-Methyl-1H-indol-3-yl)ethanone CAS No. 19012-02-3

1-(1-Methyl-1H-indol-3-yl)ethanone

Cat. No. B173923
CAS RN: 19012-02-3
M. Wt: 173.21 g/mol
InChI Key: HYLFRICFKVJJOZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)ethanone, also known as 3-acetyl-1-methylindole, is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(1-methylindol-3-yl)ethanone . The InChI string is InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 . The canonical SMILES string is CC(=O)C1=CN(C2=CC=CC=C21)C .


Physical And Chemical Properties Analysis

1-(1-Methyl-1H-indol-3-yl)ethanone is a solid compound . It has a molecular weight of 173.21 g/mol . The compound has a topological polar surface area of 22 Ų .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • A study synthesized new 1H-Indole derivatives, including 1-(1-Methyl-1H-indol-3-yl)ethanone, and evaluated their antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory and Analgesic Properties

  • Research on novel 1-(1H-indol-1-yl)ethanone derivatives focused on their effects as nonsteroidal anti-inflammatory drugs. These compounds were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities, demonstrating promising results (Letters in Drug Design & Discovery, 2022).

Synthesis Techniques

  • Efficient synthesis methods for bis (1H-indol-3-yl)ethanones have been developed, highlighting advantages like short reaction times and excellent yields. These methods are significant for producing compounds used in various scientific applications (Journal of Chemistry, 2012).

Neuroprotective Agents

  • Some indole derivatives, including 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, have been identified as potent ligands for NMDA receptors and exhibit antioxidant properties. These findings are crucial for developing neuroprotective agents for treating neurodegenerative diseases (Bioorganic & Medicinal Chemistry, 2013).

Corrosion Inhibition

  • The compound 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a derivative of 1-(1-Methyl-1H-indol-3-yl)ethanone, has been evaluated as a corrosion inhibitor for mild steel in hydrochloric acid. It demonstrated high inhibition efficiency, making it a potential material for protecting metals in corrosive environments (International Journal of Corrosion and Scale Inhibition, 2020).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

While there is limited information available on the future directions of research involving 1-(1-Methyl-1H-indol-3-yl)ethanone, indole derivatives are a topic of ongoing study in the field of medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

1-(1-methylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLFRICFKVJJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344055
Record name 1-(1-Methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-indol-3-yl)ethanone

CAS RN

19012-02-3
Record name 1-(1-Methyl-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19012-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-indol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Acetyl-1H-indole (4.00 g, 0.025 mol) was dissolved in dry THF (100 ml), and treated with 80% sodium hydride (0.794 g, 0.0263 mol) with stirring under Ar. After 0.5 h, methyl iodide (2.36 ml, 0.038 mol) was added. After 20 h, the reaction mixture was evaporated under reduced pressure and the residue partitioned between ethyl acetate and water. The organic layer was then dried (Na2SO4), and evaporated under reduced pressure to give the title compound as a pale brown oil which crystallised on standing (4.20 g, 97%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.794 g
Type
reactant
Reaction Step Two
Quantity
2.36 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SK Banjare, T Nanda, PC Ravikumar - Organic letters, 2019 - ACS Publications
Herein, we disclosed the first report on the selective C(4)–H functionalization of 3-acetylindole derivatives using first-row transition metal cobalt where an acetyl group is acting as a …
Number of citations: 56 pubs.acs.org
K Iakovou, A Varvaresou… - Journal of pharmacy …, 2002 - Wiley Online Library
A series of new melatonin analogues have been synthesized. Interestingly, two of the new compounds, 11c and 11e, which did not show any appreciable affinity for the melatonin …
Number of citations: 23 onlinelibrary.wiley.com
F Zhang, Y Zhao, L Sun, L Ding, Y Gu… - European journal of …, 2011 - Elsevier
A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were synthesized and their cytotoxic activity against A549, H460, HT-29 and SMMC-7721 cell lines …
Number of citations: 150 www.sciencedirect.com
K Fabitha, M Chandrakanth, RN Pramod… - …, 2022 - Wiley Online Library
Indole and pyrazole are two important scaffolds in the field of medicinal chemistry. Compounds bearing indole and/or pyrazole moiety have been extensively investigated for a wide …
M Sechi, M Derudas, R Dallocchio… - Journal of medicinal …, 2004 - ACS Publications
Diketo acids such as S-1360 (1A) and L-731,988 (2) are potent and selective inhibitors of HIV-1 integrase (IN). A plethora of diketo acid-containing compounds have been claimed in …
Number of citations: 175 pubs.acs.org
AL Svogie - Rhodes University, 2015 - commons.ru.ac.za
According to the World Health Organisation (WHO), deaths attributed to Plasmodium falciparum exceeded 584 000 in 2013, with 198 million new cases of malaria being reported. One …
Number of citations: 1 commons.ru.ac.za
R Ishaq Lerrick - 2014 - theses.ncl.ac.uk
This thesis is divided into two parts. Part one covers single electron transfer reactions of electron deficient carbonyls and Grignard reagents whilst part two discusses our progress …
Number of citations: 3 theses.ncl.ac.uk
SK Guchhait, M Kashyap, H Kamble - The Journal of Organic …, 2011 - ACS Publications
An efficient method for regio- and chemoselective Friedel–Crafts acylation of indole using acyl chlorides in the presence of ZrCl 4 has been discovered. It minimizes/eliminates common …
Number of citations: 129 pubs.acs.org
IL TUTOR - core.ac.uk
Cancer is a devastating malignancy and it is one of the principal causes of death in the World affecting 8.2 million people in 2012 (WHO data). Currently tumors are the second leading …
Number of citations: 3 core.ac.uk
KS Kanyiva - 2010 - repository.kulib.kyoto-u.ac.jp
The presence of fluorine atom (s) in an organic compound influences its physical, chemical and biological properties significantly. 1 In particular, organic molecules containing fluoroaryl …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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